N-(6-fluorobenzo[d]thiazol-2-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine
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Description
“N-(6-fluorobenzo[d]thiazol-2-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine” is a compound that belongs to the class of organic compounds known as diarylthioethers . It contains a thioether group that is substituted by two aryl groups .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of 6-substituted - 1,2,4-triazolo- [3,4- b ]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized in satisfactory yield . The synthesis involved C-C coupling methodology in the presence of Pd (0) using various aryl boronic pinacol ester/acids .Scientific Research Applications
Antitumor Properties
Research has shown that derivatives of benzothiazole, including compounds with structural similarities to N-(6-fluorobenzo[d]thiazol-2-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine, exhibit potent antitumor properties. These compounds are selectively cytotoxic in vitro and in vivo, with modifications such as isosteric replacement of hydrogen with fluorine atoms enhancing their metabolic stability and antitumor efficacy. Amino acid prodrugs of these compounds have been developed to improve water solubility and bioavailability, showing significant potential for clinical evaluation due to their ability to retard tumor growth and induce cytochrome P450 1A1 expression in sensitive carcinoma cells, highlighting their promise for cancer treatment (Bradshaw et al., 2002), (Hutchinson et al., 2002).
Antimicrobial Activity
Derivatives containing the 1,3,4-oxadiazol ring have been synthesized and evaluated for their antimicrobial activities. These compounds have shown efficacy against various microorganisms, including strains resistant to conventional antibiotics. The introduction of fluorine and other substituents has been explored to enhance their antimicrobial potency and spectrum (Başoğlu et al., 2013).
Anti-inflammatory and Analgesic Activities
Compounds synthesized from derivatives of 1,3,4-oxadiazol have demonstrated significant anti-inflammatory and analgesic effects. These effects have been attributed to the compounds' ability to modulate inflammatory pathways and pain perception mechanisms, presenting a promising avenue for the development of new anti-inflammatory and pain management therapies (Khalifa & Abdelbaky, 2008).
Interaction with DNA and Enzymes
Studies have also explored the interaction of these compounds with DNA and various enzymes, indicating that they can bind to DNA and influence enzyme activities related to cancer and other diseases. This suggests potential applications in targeting specific molecular pathways for therapeutic purposes (Hassan & Rauf, 2016).
properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F2N4OS/c16-9-3-1-8(2-4-9)13-20-21-14(22-13)19-15-18-11-6-5-10(17)7-12(11)23-15/h1-7H,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFLLJKXDVPFRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)NC3=NC4=C(S3)C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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